molecular formula C21H31N3O5S B7716151 N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide

Cat. No. B7716151
M. Wt: 437.6 g/mol
InChI Key: VPRAQOKGVXTQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide, commonly known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific enzyme that is involved in various physiological processes.

Mechanism of Action

BDBS inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition has been shown to have a variety of physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of bone resorption in osteoporosis patients.
Biochemical and Physiological Effects
BDBS has been shown to have a variety of biochemical and physiological effects, including the reduction of intraocular pressure in glaucoma patients, the inhibition of bone resorption in osteoporosis patients, and the potential anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDBS in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme. However, one of the limitations of using BDBS is its relatively low potency compared to other carbonic anhydrase inhibitors.

Future Directions

There are several future directions for the study of BDBS. One area of research is the development of more potent inhibitors of carbonic anhydrase that can be used in the treatment of glaucoma and osteoporosis. Another area of research is the investigation of BDBS as a potential anti-cancer and anti-inflammatory agent. Additionally, the development of novel synthetic methods for the production of BDBS could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of BDBS involves a multi-step process that starts with the reaction of 3,4-methylenedioxybenzaldehyde with cyclohexylamine to form the intermediate 1-(cyclohexylamino)-2,3-dihydro-1H-indene. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide, which is further reacted with N-(2-aminoethyl)acetamide to form BDBS.

Scientific Research Applications

BDBS has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. BDBS has also been investigated for its potential anti-cancer and anti-inflammatory properties.

properties

IUPAC Name

ethyl 4-[2-[benzenesulfonyl(cyclohexyl)amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-2-29-21(26)23-15-13-22(14-16-23)20(25)17-24(18-9-5-3-6-10-18)30(27,28)19-11-7-4-8-12-19/h4,7-8,11-12,18H,2-3,5-6,9-10,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAQOKGVXTQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.